

CMP-5 Hydrochloride: A Technical Guide to its Selectivity for PRMT5

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Compound of Interest

Compound Name: CMP-5 hydrochloride

Cat. No.: B10795837

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of **CMP-5 hydrochloride**, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). The document is tailored for professionals in biomedical research and drug development, offering a comprehensive overview of its biochemical profile, relevant signaling pathways, and the experimental methodologies used for its characterization.

Executive Summary

CMP-5 hydrochloride is a small molecule inhibitor that demonstrates high selectivity for PRMT5 over other protein arginine methyltransferases. This specificity is crucial for its utility as a chemical probe to investigate the biological functions of PRMT5 and as a potential therapeutic agent. This guide summarizes the available quantitative data on its selectivity, details the experimental protocols for assessing PRMT inhibitor specificity, and visualizes the key signaling pathways affected by PRMT5 inhibition with CMP-5.

Data Presentation: Selectivity Profile of CMP-5 Hydrochloride

CMP-5 hydrochloride has been characterized as a potent and specific inhibitor of PRMT5. While comprehensive quantitative data across all PRMT family members is not readily available in a single public source, existing literature consistently reports its high selectivity for

PRMT5. Qualitative statements indicate that **CMP-5 hydrochloride** displays no activity against PRMT1, PRMT4/CARM1, and PRMT7.

For a comparative perspective, the table below includes selectivity data for other known PRMT5 inhibitors. This contextualizes the selectivity profile of compounds targeting this enzyme family.

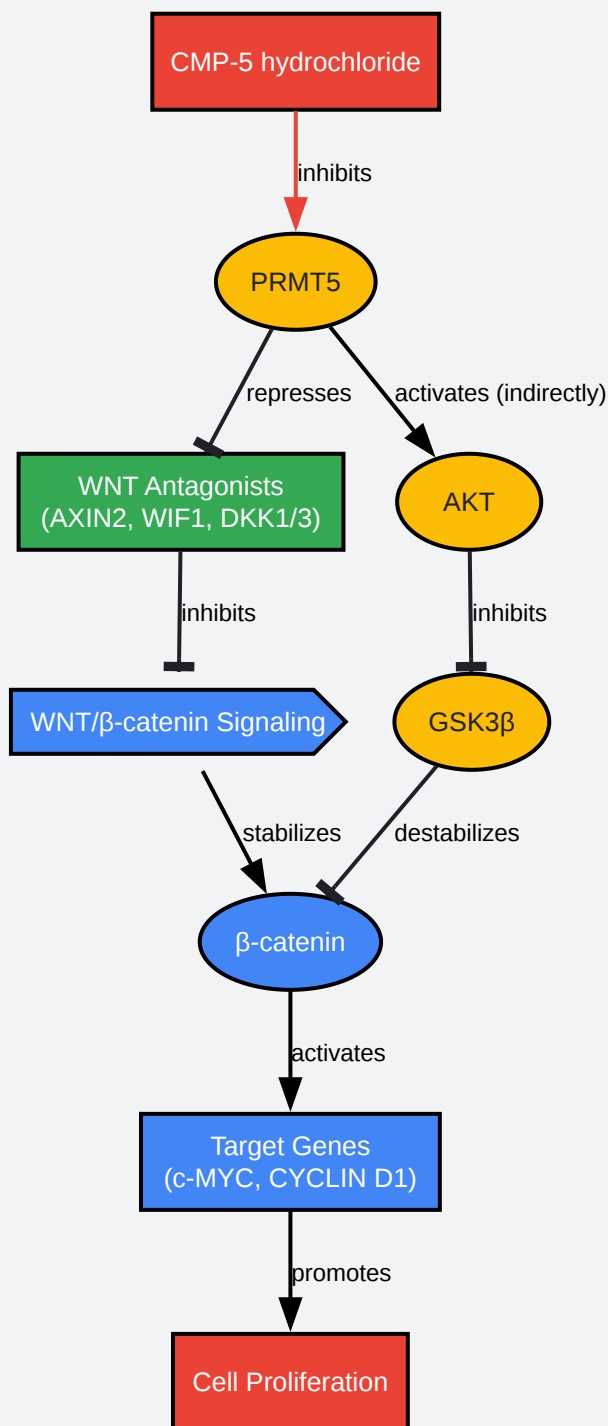
Compound	PRMT5 IC50 (nM)	PRMT1 IC50 (nM)	PRMT3 IC50 (nM)	PRMT4 /CARM 1 IC50 (nM)	PRMT6 IC50 (nM)	PRMT7 IC50 (nM)	PRMT8 IC50 (nM)	Reference
CMP-5 hydrochloride	Data not available	No activity	Data not available	No activity	Data not available	No activity	Data not available	[1] [2]
EPZ015 666 (GSK32 35025)	22	>50,000	>50,000	>50,000	>50,000	>50,000	>50,000	[3]

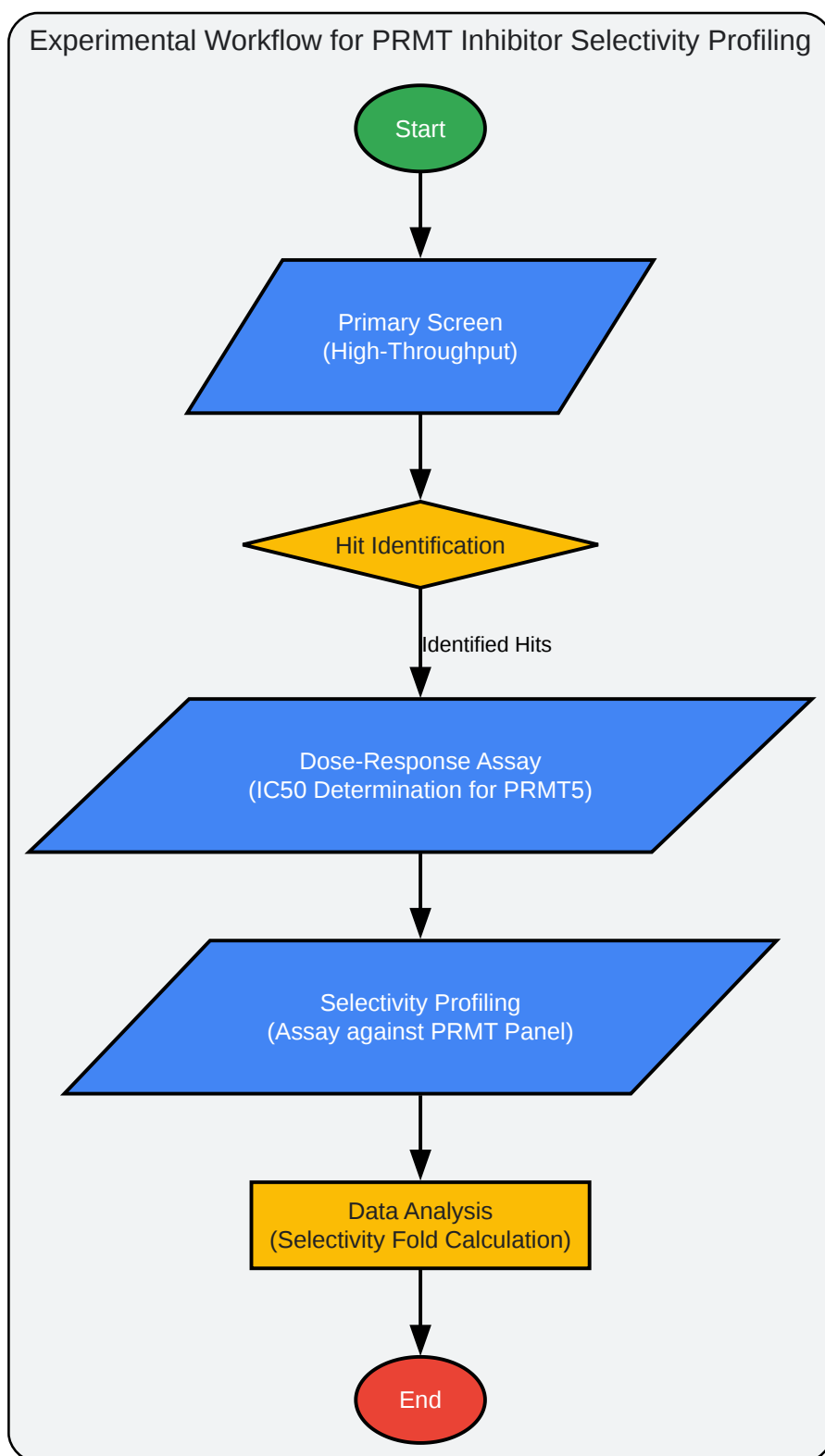
Note: The lack of specific IC50 values for **CMP-5 hydrochloride** against a full panel of PRMTs in publicly accessible literature highlights an area for further investigation. The available information strongly suggests high selectivity, which is a key attribute for a chemical probe.

Signaling Pathway: Inhibition of WNT/ β -catenin and AKT/GSK3 β Signaling by CMP-5

PRMT5 plays a significant role in oncogenic signaling pathways. Inhibition of PRMT5 by CMP-5 has been shown to impact the WNT/ β -catenin and AKT/GSK3 β signaling cascades. PRMT5 normally represses the expression of WNT pathway antagonists such as AXIN2, WIF1, and DKK1/3. By inhibiting PRMT5, CMP-5 treatment leads to the de-repression of these antagonists, which in turn inhibits WNT/ β -catenin signaling. This leads to reduced transcription of pro-proliferative target genes like c-MYC and CYCLIN D1. Furthermore, PRMT5 inhibition by

CMP-5 can indirectly lead to decreased phosphorylation of AKT and the subsequent activation of GSK3 β , which further destabilizes β -catenin.

Effect of CMP-5 on WNT/ β -catenin & AKT/GSK3 β Signaling



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References

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